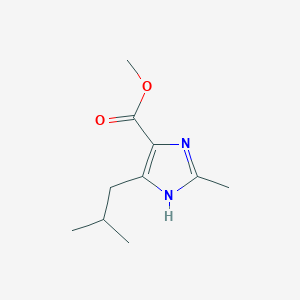
methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Übersicht
Beschreibung
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (MIMIC) is a chemical compound that belongs to the family of imidazole derivatives. It has a molecular weight of 196.25 g/mol .
Molecular Structure Analysis
The molecular formula of MIMIC is C10H16N2O2 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
MIMIC is a solid compound. The average mass is 126.113 Da and the monoisotopic mass is 126.042931 Da .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate and its derivatives exhibit properties as angiotensin II (AII) receptor antagonists. Compounds with similar structures have demonstrated potent and long-lasting antagonistic activity, indicating potential applications in cardiovascular research (Yanagisawa et al., 1996).
Antineoplastic Activity Certain imidazole derivatives, including methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate analogs, have been studied for their potential antineoplastic properties. These compounds were evaluated against various cancer cell lines, but the specific compound of interest demonstrated a lack of antitumor activity in certain models (Tarumi et al., 1980).
Photochemical Behavior Studies Research has been conducted on the photochemical behavior of imidazole derivatives, including the study of 2-methyl-5-nitro-1H-imidazoles and their rearrangements in water-containing solutions. This research contributes to understanding the chemical behavior of such compounds under different environmental conditions (Pfoertner & Daly, 1987).
Synthesis of Derivatives Studies have focused on the synthesis of various derivatives of imidazole-4(5)-carboxylic acids, including methyl esters. These synthetic approaches contribute to the broader understanding of the chemical properties and potential applications of these compounds in various fields of chemistry (Dumpis et al., 2003).
Crystal and Molecular Structures Investigations into the crystal and molecular structures of imidazole derivatives, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the physical and chemical properties of these compounds. Such studies are fundamental for understanding the reactivity and potential applications of these molecules (Richter et al., 2023).
Antimicrobial Activity Some imidazole derivatives, such as methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate, have demonstrated antimicrobial activity against a range of microorganisms, including bacteria, yeasts, fungi, and algae, highlighting their potential in antimicrobial research (Pittillo & Hunt, 1967).
Fungicidal Activity Studies on triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates have shown these compounds to possess good and broad-spectrum fungicidal activities, suggesting their potential in agricultural and pharmaceutical applications (Mao et al., 2015).
DNA Interaction Studies Research involving 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, a related compound, has explored its effects on DNA. Such studies are crucial for understanding the molecular interactions and potential mutagenic effects of these compounds (Mizuno & Decker, 1976).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNKXLPHGNKGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)CC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654024 | |
| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate | |
CAS RN |
1150617-77-8 | |
| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



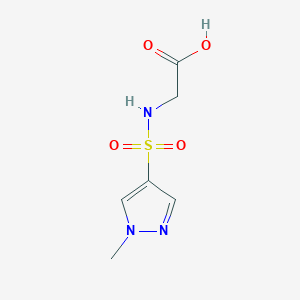
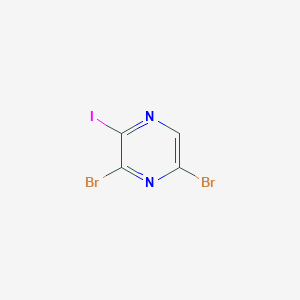


![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

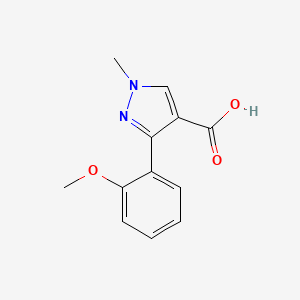
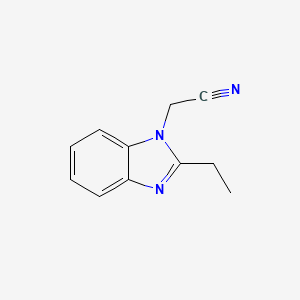

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)

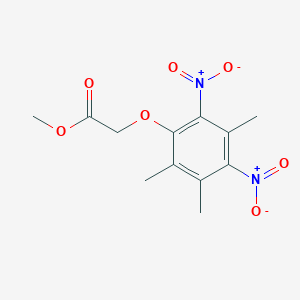
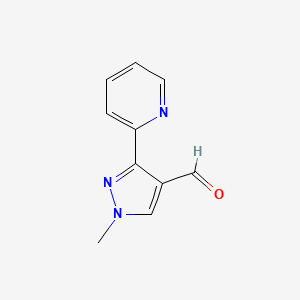
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)